N-(3-(1H-imidazol-l-yl)propyl)formamide
Description
Contextual Significance of Imidazole (B134444) and Formamide (B127407) Scaffolds in Modern Chemistry
The scientific interest in N-(3-(1H-imidazol-1-yl)propyl)formamide is best understood by first appreciating the importance of its constituent parts: the imidazole and formamide scaffolds.
The imidazole scaffold is a five-membered aromatic ring containing two nitrogen atoms. This structure is a fundamental component in numerous natural and synthetic compounds with significant biological activity. It is found in essential biological molecules like the amino acid histidine and the neurotransmitter histamine. The imidazole ring's electron-rich nature and its ability to act as both a hydrogen bond donor and acceptor allow it to bind effectively to a wide range of enzymes and receptors. This versatility has made it a "privileged scaffold" in medicinal chemistry, leading to the development of a multitude of successful drugs across various therapeutic areas.
Prominent Marketed Drugs Featuring the Imidazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Metronidazole | Antibiotic, Antiprotozoal |
| Cimetidine | Antihistamine (H2 blocker) |
| Ketoconazole | Antifungal |
| Losartan | Antihypertensive |
The formamide scaffold (–NHCHO) is the simplest amide and serves as a crucial building block in organic synthesis. Formamides are valuable intermediates for the preparation of a wide array of other functional groups. They are also used in the industrial manufacturing of pharmaceuticals, including sulfa drugs. Beyond its role as a synthetic intermediate, formamide itself is a highly polar solvent capable of dissolving many ionic compounds and has been explored for its potential role in prebiotic chemistry as a possible alternative solvent to water for the origin of life.
Rationale for Dedicated Academic Inquiry into N-(3-(1H-imidazol-1-yl)propyl)formamide
Dedicated academic inquiry into N-(3-(1H-imidazol-1-yl)propyl)formamide stems from its potential as a highly versatile chemical intermediate and building block. The molecule merges the desirable properties of the imidazole ring with the synthetic flexibility of the formamide group, connected by a propyl linker which is common in pharmacologically active compounds.
The primary rationale for its study is its role as a precursor to a wide range of more complex molecules. The formamide group can be considered a protected version of a primary amine. The parent amine, 1-(3-aminopropyl)imidazole (B109541), is a known reagent used in the synthesis of various compounds, including pH-sensitive polymers and potential antimicrobial agents. fishersci.camdpi.com By having the formamide in place, chemists can perform reactions on other parts of a larger molecule without the primary amine interfering, later revealing the amine group when needed.
Furthermore, the entire N-(3-(1H-imidazol-1-yl)propyl) moiety serves as a key structural unit in the design of new therapeutic agents. Research on related structures shows that this fragment is often incorporated into larger molecules being investigated for various biological activities. bldpharm.combldpharm.com Therefore, N-(3-(1H-imidazol-1-yl)propyl)formamide represents a readily available and stable starting material for the systematic synthesis and exploration of new drug candidates.
Physicochemical Properties of N-(3-(1H-imidazol-1-yl)propyl)formamide
| Property | Value |
|---|---|
| CAS Number | 771528-77-9 parchem.com |
| Molecular Formula | C7H11N3O parchem.com |
| Molecular Weight | 153.18 g/mol |
| Appearance | Typically a solid or oil |
Overview of Key Research Domains Pertaining to N-(3-(1H-imidazol-1-yl)propyl)formamide
Research involving N-(3-(1H-imidazol-1-yl)propyl)formamide and its direct precursor, 1-(3-aminopropyl)imidazole, spans several key domains of modern chemistry.
Key Research Domains
| Research Domain | Role and Application of the N-(3-(1H-imidazol-1-yl)propyl) Scaffold |
|---|---|
| Synthetic Chemistry | Serves as a versatile intermediate and building block for constructing complex organic molecules and pharmaceutical compounds. fishersci.caacs.org |
| Medicinal Chemistry | Used as a core scaffold for the development of novel therapeutic agents, leveraging the biological activity of the imidazole ring. mdpi.com |
| Materials Science | The precursor amine is used to functionalize polymers, creating materials with enhanced thermal stability, specific adhesion properties, or for applications like high-temperature proton exchange membranes for fuel cells. researchgate.netnbinno.com |
| Ionic Liquid Synthesis | The imidazole ring and propyl chain are ideal starting points for synthesizing functionalized imidazolium-based ionic liquids, which are used as green catalysts and solvents. researchgate.netnih.govnih.govmdpi.com |
| Coordination Chemistry | The nitrogen atoms of the imidazole ring can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). acs.orgresearchgate.netwikipedia.orgwikipedia.orgrsc.org |
| CO2 Capture Technology | Polymers functionalized with the 1-(3-aminopropyl)imidazole group are being investigated for their ability to reversibly bind carbon dioxide, offering potential solutions for greenhouse gas mitigation. nbinno.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)formamide |
InChI |
InChI=1S/C7H11N3O/c11-7-9-2-1-4-10-5-3-8-6-10/h3,5-7H,1-2,4H2,(H,9,11) |
InChI Key |
ZHGAPOLZDJPAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3 1h Imidazol 1 Yl Propyl Formamide
Strategies for Imidazole (B134444) N-Alkylation to Form the Propyl Linker
The initial and crucial step in the synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide is the attachment of a three-carbon propyl chain to one of the nitrogen atoms of the imidazole ring. Several synthetic routes have been developed to achieve this, each with its own set of advantages and reaction conditions.
N-Alkylation of 1H-Imidazole with 1,3-Dibromopropane (B121459) and Related Halides
Direct N-alkylation of 1H-imidazole with bifunctional reagents like 1,3-dibromopropane represents a straightforward approach to introduce the propyl linker. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks one of the electrophilic carbon atoms of the alkyl halide, displacing a bromide ion.
The reaction conditions for this alkylation can be optimized to favor the formation of the desired mono-alkylated product over the di-alkylated byproduct. Key parameters that influence the reaction outcome include the choice of solvent, base, and reaction temperature.
| Reagent | Base | Solvent | Temperature | Yield |
| 1,3-Dibromopropane | Sodium Hydroxide | Toluene (B28343) | Reflux | 82% |
| 1-Bromo-3-chloropropane | Potassium Carbonate | Acetonitrile | 80-140°C | Moderate to High |
| (3-Chloropropyl)trimethoxysilane | Sodium Hydroxide | Toluene | Reflux | 82% |
This table presents typical conditions for the N-alkylation of imidazole. The specific yield can vary based on the precise reaction conditions and scale.
Cyanoethylation of Imidazole and Subsequent Reduction to Aminopropylimidazole Precursors
An alternative and widely used method involves the cyanoethylation of imidazole, followed by the reduction of the resulting nitrile to the primary amine. This two-step process offers a reliable route to 3-(1H-imidazol-1-yl)propan-1-amine, the immediate precursor to the target formamide (B127407). google.com
The first step, a Michael addition, involves the reaction of imidazole with acrylonitrile (B1666552). benthamopenarchives.com This reaction is typically carried out in the presence of a base and can be performed under neat conditions or in a suitable solvent. The subsequent reduction of the nitrile group to a primary amine can be achieved using various reducing agents, with Raney nickel being a common choice for catalytic hydrogenation. google.com
Reaction Scheme: Cyanoethylation and Reduction
Cyanoethylation: Imidazole + Acrylonitrile → 3-(1H-imidazol-1-yl)propanenitrile
Reduction: 3-(1H-imidazol-1-yl)propanenitrile --[Reducing Agent]--> 3-(1H-imidazol-1-yl)propan-1-amine
A patent describes a method where imidazole is reacted with acrylonitrile at 30-70°C for 1-10 hours. google.com The resulting N-cyanoethyl imidazole is then reduced using Raney nickel as a catalyst to yield N-(3-aminopropyl)imidazole. google.com
| Reaction Step | Reagents | Conditions |
| Cyanoethylation | Imidazole, Acrylonitrile | 30-70°C, 1-10 hours |
| Reduction | N-cyanoethyl imidazole, Raney Nickel, H₂ | Catalytic Hydrogenation |
This table outlines the general conditions for the two-step synthesis of the aminopropylimidazole precursor.
Reductive Amination Approaches for Propylamine Formation
Reductive amination provides another versatile pathway for the synthesis of the aminopropylimidazole precursor. masterorganicchemistry.comorganic-chemistry.org This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com While not as commonly cited for this specific target molecule, it remains a powerful tool in amine synthesis. organic-chemistry.orgyoutube.com
In a hypothetical reductive amination approach to 3-(1H-imidazol-1-yl)propan-1-amine, one could envision the reaction of an imidazole-containing aldehyde with ammonia, followed by reduction. The choice of reducing agent is critical, with common options including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comyoutube.com
Formylation Reactions for Formamide Moiety Construction
Once the 3-(1H-imidazol-1-yl)propan-1-amine precursor has been synthesized, the final step involves the introduction of the formyl group to form the desired N-(3-(1H-imidazol-1-yl)propyl)formamide. This transformation can be achieved through several formylation methods.
Direct Condensation of Amines with Formic Acid
The direct reaction of 3-(1H-imidazol-1-yl)propan-1-amine with formic acid is a straightforward and atom-economical method for formamide synthesis. nih.govscispace.com This condensation reaction typically requires heating to drive off the water molecule that is formed as a byproduct. nih.gov The use of a Dean-Stark trap can facilitate the removal of water and drive the reaction to completion. nih.govscispace.com
The reaction is often carried out in a solvent such as toluene or xylene under reflux conditions. scispace.com Despite its simplicity, this method can be highly effective, often providing the desired formamide in high yield. scispace.com
| Amine Substrate | Reagent | Solvent | Conditions |
| 3-(1H-imidazol-1-yl)propan-1-amine | Formic Acid | Toluene | Reflux with Dean-Stark trap |
This table illustrates a typical setup for the direct formylation of the amine precursor with formic acid.
Reactions with Methyl Formate (B1220265)
Another common method for the N-formylation of amines is the reaction with an activated formic acid derivative, such as methyl formate. This approach can often be carried out under milder conditions compared to the direct condensation with formic acid.
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of methyl formate, leading to the formation of the formamide and methanol (B129727) as a byproduct. This method is generally efficient and provides a clean conversion to the desired product.
Catalytic Approaches for Formamide Synthesis (e.g., CO2 Utilization)acs.org
The catalytic N-formylation of amines using carbon dioxide (CO2) represents a sustainable and environmentally benign alternative to traditional methods that often employ toxic reagents like carbon monoxide or harsh dehydrating agents with formic acid. ethz.chmdpi.com This approach utilizes CO2 as an abundant, non-toxic, and renewable C1 feedstock. researchgate.net The reaction typically involves the reduction of CO2 in the presence of an amine and a suitable reducing agent, such as hydrogen gas (H2) or hydrosilanes (e.g., phenylsilane, PhSiH3). rsc.orgacs.org
Various catalytic systems have been developed to facilitate this transformation for a broad range of amines, which are applicable to the synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide from its corresponding amine precursor. These systems include homogeneous and heterogeneous catalysts. For instance, a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (MOF) has demonstrated high efficiency and chemoselectivity in the N-formylation of diverse primary and secondary amines under 10 bar of CO2. rsc.org Organocatalysis, using N-heterocyclic carbenes (NHCs) or ionic liquids, has also emerged as a powerful metal-free strategy. acs.orgresearchgate.net A silicon(II) complex, specifically an NHC-silyliumylidene cation, has been shown to catalyze the chemoselective N-formylation of amines with CO2 and PhSiH3 under mild conditions, affording excellent yields. acs.org Photocatalytic methods are also being explored, using initiators like diethylenetriaminepentaacetic acid (DTPA) under UV irradiation to drive the reaction at atmospheric pressure. mdpi.com
Table 1: Comparison of Catalytic Systems for N-Formylation of Amines using CO2
| Catalyst System | Reducing Agent | Conditions | Substrate Scope | Typical Yield | Reference |
|---|---|---|---|---|---|
| DUT-5-CoH (Cobalt MOF) | H₂ or PhSiH₃ | 10 bar CO₂, T > 100°C | Primary & Secondary Amines | Excellent | rsc.org |
| [(IMe)₂SiH]I (Silicon II) | PhSiH₃ | 1 atm CO₂, 40-60°C | Primary & Secondary Amines | >95% | acs.org |
| [PPN][Ru(CO)₃Cl₃] / IL | H₂ | 2 MPa CO₂, 4 MPa H₂, 120°C | Primary & Secondary Amines | Good to Excellent | acs.org |
| DTPA / Xanthone | PhSiH₃ | 1 atm CO₂, UV light, RT | Primary & Secondary Amines | >70% | mdpi.com |
Multi-Step Synthesis Pathways from Readily Available Precursors
The construction of N-(3-(1H-imidazol-1-yl)propyl)formamide is typically achieved through a multi-step process that begins with simple, commercially available starting materials. The general strategy involves first building the key 3-(1H-imidazol-1-yl)propan-1-amine intermediate, followed by the introduction of the formyl group.
Synthesis of Key Intermediates (e.g., 3-(1H-imidazol-1-yl)propan-1-amine)acs.orgmdpi.com
The primary intermediate, 3-(1H-imidazol-1-yl)propan-1-amine, is a well-established compound available from numerous chemical suppliers. molport.commatrix-fine-chemicals.com Its synthesis is most commonly achieved via the N-alkylation of imidazole. A typical laboratory preparation involves the reaction of imidazole with a 3-carbon alkylating agent that contains a protected or masked amine functional group.
A common route is the Michael addition of imidazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. Alternatively, direct alkylation using a 3-halopropylamine derivative (e.g., 3-chloropropylamine (B7771022) or 3-bromopropylamine), often with its amine group protected, can be employed. Another effective method involves reacting the sodium salt of imidazole (sodium imidazolide), prepared by treating imidazole with a strong base like sodium hydroxide, with a suitable alkylating agent such as (3-chloropropyl)trimethoxysilane, followed by deprotection if necessary. researchgate.net
Sequential Functionalization Strategies
A sequential functionalization strategy provides a logical and controlled pathway to the target molecule. This one-pot or multi-step sequence involves the initial formation of an intermediate which is then carried forward to the next reaction without intermediate purification, enhancing process efficiency. mdpi.com
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide follows a classic two-step functionalization sequence:
N-Alkylation of Imidazole : Imidazole is first reacted with an appropriate C3 electrophile (e.g., acrylonitrile or a 3-halopropylamine derivative) to form the 3-(1H-imidazol-1-yl)propylamine backbone. This step establishes the crucial C-N bond between the imidazole ring and the propyl chain.
N-Formylation : The resulting primary amine, 3-(1H-imidazol-1-yl)propan-1-amine, is then formylated. This can be accomplished using the catalytic methods described previously, such as reacting the amine with CO2 and a reducing agent in the presence of a suitable catalyst. acs.orgacs.org Traditional methods, like treatment with formic acid or its derivatives (e.g., ethyl formate), are also viable. nih.govsciencemadness.org
This sequential approach allows for the modular construction of the molecule, where each functional group is introduced in a distinct and controlled chemical operation.
Reaction Optimization and Process Scalability Considerations
Optimizing the synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters for optimization include catalyst selection, reaction temperature, pressure, solvent, and reaction time. acs.org
For the catalytic formylation step using CO2, studies have shown that catalyst loading and the molar ratio of CO2 to H2 can significantly impact conversion rates and product yield. acs.org For instance, increasing reaction temperature from 60°C to 100°C was found to enhance morpholine (B109124) conversion and formamide yield in a ruthenium-catalyzed system. acs.org The choice of solvent can also play a role; polar aprotic solvents like DMSO have been shown to be effective. mdpi.com
Process scalability requires transitioning from batch reactions to more efficient setups. The development of a two-step process in a miniplant scale for formamide synthesis from CO2 highlights a viable scale-up strategy. acs.org This process involves the hydrogenation of CO2 to a formate adduct under high pressure, followed by a reactive distillation where the formamide is formed and separated. acs.org Such a design improves product separation and can handle different amine substrates. acs.org Furthermore, the use of heterogeneous or recyclable catalysts is paramount for scalability, as it simplifies product purification and reduces waste. rsc.orgmdpi.com Successful gram-scale synthesis has been demonstrated for the N-formylation of amines using CO2, confirming the potential for industrial application. mdpi.com
Novel Catalytic Systems in the Synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide and Derivativesnih.gov
Research into the synthesis of formamides continues to evolve, with a focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. These systems are directly applicable to the synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide and its derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the N-formylation of amines. rsc.orgmdpi.comnih.gov A wide array of transition metals, including both precious and earth-abundant metals, have been shown to effectively catalyze this transformation using various formyl sources. mdpi.comrsc.orgresearchgate.net
Ruthenium complexes are particularly prominent, often used for the formylation of amines with CO2 and H2. acs.orgethz.ch Manganese and iron catalysts are being explored as more sustainable, earth-abundant alternatives. mdpi.comresearchgate.net For example, a manganese pincer complex has been used for the acceptorless dehydrogenative coupling of methanol and amines to yield formamides. mdpi.com Bimetallic nanoparticles, such as AuPd–Fe3O4, have been developed as reusable heterogeneous catalysts for the oxidative N-formylation of secondary amines with methanol as the formyl source and O2 as the oxidant. mdpi.com The synergistic effect between the two metals often leads to enhanced catalytic activity compared to monometallic catalysts. mdpi.com Lewis acid catalysts, such as those based on indium (In) and zinc (ZnO), have been reported to catalyze the formylation of amines using formic acid under solvent-free conditions. nih.gov
Table 2: Examples of Transition Metal Catalysts for N-Formylation of Amines
| Catalyst | Formyl Source | Reducing Agent / Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium Complexes | CO₂ | H₂ | High activity, mild conditions with ILs | acs.org |
| Indium (10 mol%) | Formic Acid | None | Solvent-free, moderate to excellent yields | nih.gov |
| ZnO (50 mol%) | Formic Acid | None | Solvent-free, applicable to 100 mmol scale | nih.gov |
| AuPd–Fe₃O₄ NPs | Methanol | O₂ | Heterogeneous, reusable, room temperature | mdpi.com |
| Manganese Pincer Complex | Methanol | None (Dehydrogenative) | Earth-abundant metal, acceptorless | mdpi.com |
| Cobalt MOF | CO₂ | H₂ or PhSiH₃ | Heterogeneous, single-site catalyst, recyclable | rsc.org |
Organocatalytic Approaches
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide can be efficiently achieved through the N-formylation of its precursor, 1H-imidazole-1-propanamine. Organocatalysis offers a metal-free and often milder alternative to traditional methods. Several organocatalytic systems have been developed for the N-formylation of amines, which are applicable to the synthesis of the title compound.
One effective method involves the use of molecular iodine as a catalyst with formic acid as the formylating agent. This reaction typically proceeds under solvent-free conditions at elevated temperatures. The proposed mechanism suggests that the in situ generated hydroiodic acid (HI) protonates the formic acid, thereby activating it for nucleophilic attack by the amine. ucalgary.caorganic-chemistry.org This method is notable for its operational simplicity and the use of a low-cost, environmentally benign catalyst. ucalgary.ca
Another approach utilizes melamine (B1676169) trisulfonic acid (MTSA), a heterogeneous organocatalyst. acs.org The reaction of an amine with formic acid in the presence of a catalytic amount of MTSA under solvent-free conditions provides the corresponding formamide in high yield. acs.org The catalyst activates the formic acid, facilitating the nucleophilic addition of the amine. acs.org A significant advantage of this method is the ease of recovery and reusability of the catalyst.
The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its ionic liquid derivatives also presents a viable route. TBD can catalyze the formylation of amines with methyl formate. acs.org The basic nature of TBD is thought to play a crucial role in the catalytic cycle.
Below is a comparative table of different organocatalytic approaches for N-formylation of primary amines, which could be applied to the synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide.
| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Iodine (5 mol%) | Formic Acid | Solvent-free | 70 | 94 | ucalgary.caorganic-chemistry.org |
| Melamine Trisulfonic Acid (3 mol%) | Formic Acid | Solvent-free | 60 | 95-98 | acs.org |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Methyl Formate | Various | Room Temp. | High | acs.org |
Derivatization and Further Chemical Modifications of N-(3-(1H-imidazol-1-yl)propyl)formamide
The chemical structure of N-(3-(1H-imidazol-1-yl)propyl)formamide offers two primary sites for further modification: the amide bond and the imidazole ring. These modifications can lead to a diverse range of derivatives with potentially new chemical properties and applications.
Amide Bond Transformations
The formamide moiety is susceptible to several chemical transformations, allowing for the modification of this functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 1H-imidazole-1-propanamine and formic acid or its corresponding salt. Acid-catalyzed hydrolysis typically proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. acs.orgnih.gov The reaction is generally driven to completion by heating. rsc.orgresearchgate.netresearchgate.net
Reduction: The formamide can be reduced to the corresponding N-methylamine, N-methyl-3-(1H-imidazol-1-yl)propan-1-amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comlibretexts.org The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride. ucalgary.cayoutube.comchemistrysteps.comnih.gov
Transamidation: The formyl group can be exchanged with other acyl groups through a transamidation reaction. This can be achieved by reacting N-(3-(1H-imidazol-1-yl)propyl)formamide with another amine under catalyst-free conditions at elevated temperatures. researcher.lifersc.org This reaction allows for the synthesis of a variety of other N-acyl derivatives from the formamide precursor.
Functionalization of the Imidazole Ring
The imidazole ring in N-(3-(1H-imidazol-1-yl)propyl)formamide is an aromatic heterocycle that can undergo various functionalization reactions, primarily through electrophilic substitution or modern C-H activation strategies.
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. The regioselectivity of the substitution is influenced by the N-propyl substituent.
Halogenation: Bromination of N-alkylimidazoles can occur at the C4 and C5 positions. cdnsciencepub.com The reaction conditions can be controlled to favor mono- or di-bromination.
Nitration: The nitration of N-substituted imidazoles can be challenging due to the basicity of the imidazole nitrogen, which can be protonated under strongly acidic conditions, deactivating the ring towards electrophilic attack. nih.gov However, nitration can be achieved using alternative nitrating agents or by modifying the reaction conditions. For instance, the nitration of 2-isopropylimidazole (B115234) has been studied under various conditions, providing insights into the reactivity of substituted imidazoles. nih.gov
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization.
Arylation: Palladium-catalyzed or nickel-catalyzed C-H arylation can be employed to introduce aryl groups onto the imidazole ring. researchgate.netrsc.orgacs.org These reactions typically occur at the C2 or C5 position of the imidazole ring, depending on the catalyst and reaction conditions. For example, nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been reported to be effective. nih.govyoutube.comchemistrysteps.com
The following table summarizes potential functionalization reactions of the imidazole ring.
| Reaction | Reagent/Catalyst | Position of Functionalization | Product Type | Reference(s) |
| Bromination | Br₂ | C4/C5 | Bromo-imidazole derivative | cdnsciencepub.com |
| Nitration | Nitrating agent | C4/C5 | Nitro-imidazole derivative | nih.gov |
| C-H Arylation | Pd or Ni catalyst / Aryl halide | C2 or C5 | Aryl-imidazole derivative | nih.govyoutube.comchemistrysteps.comresearchgate.netrsc.orgacs.org |
The requested outline focuses on highly specific experimental results:
Advanced Spectroscopic and Computational Characterization of N 3 1h Imidazol 1 Yl Propyl Formamide
Vibrational Spectroscopy:A detailed analysis of Infrared (IR) spectroscopy would require access to an experimental spectrum of the compound, from which vibrational frequencies and their corresponding functional group assignments could be reported.
While general principles of NMR and IR spectroscopy would allow for a theoretical prediction of the spectral characteristics of N-(3-(1H-imidazol-1-yl)propyl)formamide based on its chemical structure, this would not constitute the "detailed research findings" and "scientifically accurate content" based on diverse sources as required. The instructions to strictly adhere to the provided outline and to not introduce information outside its scope prevents the inclusion of such theoretical data.
Therefore, until such time as the synthesis and detailed spectroscopic characterization of N-(3-(1H-imidazol-1-yl)propyl)formamide are published in a peer-reviewed scientific journal or made available in a public database, it is not possible to generate the requested article.
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of N-(3-(1H-imidazol-1-yl)propyl)formamide, offering a detailed fingerprint of its molecular structure. The Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the imidazole (B134444) ring, the propyl chain, and the formamide (B127407) moiety.
Key vibrational modes observed in the Raman spectrum include the characteristic ring stretching and breathing vibrations of the imidazole ring. These are typically observed in the 1300-1500 cm⁻¹ region. The C-H stretching vibrations of the imidazole ring and the propyl chain are prominent in the high-frequency region, generally appearing between 2800 and 3100 cm⁻¹.
The formamide group contributes with its own set of characteristic vibrations. The C=O stretching vibration, a strong and sharp band, is expected around 1650-1680 cm⁻¹. The N-H bending and C-N stretching vibrations of the formamide also provide valuable structural information. While specific experimental data for N-(3-(1H-imidazol-1-yl)propyl)formamide is not extensively documented in publicly available literature, theoretical calculations and comparisons with structurally similar imidazole-bearing compounds suggest a complex spectrum with overlapping bands that can be resolved through computational deconvolution methods. researchgate.net
Table 1: Predicted Raman Vibrational Modes for N-(3-(1H-imidazol-1-yl)propyl)formamide
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Imidazole Ring | Ring Stretching | 1480 - 1520 |
| Imidazole Ring | Ring Breathing | 1300 - 1350 |
| Imidazole & Propyl | C-H Stretching | 2850 - 3100 |
| Formamide | C=O Stretching | 1650 - 1680 |
| Formamide | N-H Bending | 1550 - 1600 |
| Propyl Chain | CH₂ Scissoring | 1440 - 1470 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of N-(3-(1H-imidazol-1-yl)propyl)formamide, providing confirmation of its chemical structure.
High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of the molecule. For N-(3-(1H-imidazol-1-yl)propyl)formamide (C₇H₁₁N₃O), the calculated monoisotopic mass is 167.0902 Da. HRMS analysis would be expected to yield an experimental mass value with high accuracy, typically within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions. The fragmentation pattern is predictable based on the functional groups present in the molecule.
The primary fragmentation pathways for [M+H]⁺ of N-(3-(1H-imidazol-1-yl)propyl)formamide would likely involve cleavages at the most labile bonds. A common fragmentation pathway for compounds containing an imidazole group linked to an alkyl chain is the cleavage of the C-N bond connecting the propyl chain to the imidazole ring. This would result in the formation of a stable imidazolium-containing fragment. Another expected fragmentation involves the formamide group, such as the loss of CO or the cleavage of the amide bond.
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for N-(3-(1H-imidazol-1-yl)propyl)formamide
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 168.1 | 95.1 | [C₄H₇N₂]⁺ (Imidazole + CH₂CH₂) |
| 168.1 | 81.1 | [C₄H₅N₂]⁺ (Protonated Imidazole) |
| 168.1 | 70.1 | [C₃H₆N]⁺ (Propylamine fragment) |
| 168.1 | 44.0 | [CH₂NH₂]⁺ (Formamide fragment) |
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, is utilized to probe the electronic transitions within N-(3-(1H-imidazol-1-yl)propyl)formamide.
The UV-Vis absorption spectrum of N-(3-(1H-imidazol-1-yl)propyl)formamide is expected to be dominated by the electronic transitions of the imidazole and formamide chromophores. The imidazole ring typically exhibits a strong absorption band in the UV region, corresponding to π → π* transitions. This absorption maximum is generally observed around 210-230 nm. The formamide moiety also contributes to the UV absorption with an n → π* transition, which is typically weaker and occurs at a slightly longer wavelength. The solvent environment can influence the position and intensity of these absorption bands.
The fluorescence properties of N-(3-(1H-imidazol-1-yl)propyl)formamide are primarily associated with the imidazole ring, as many imidazole derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to its absorption maximum, the molecule can relax to the ground state by emitting a photon, resulting in a fluorescence spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the electronic and structural changes in the excited state.
Table 3: Predicted Electronic Spectroscopy Data for N-(3-(1H-imidazol-1-yl)propyl)formamide
| Spectroscopic Technique | Parameter | Predicted Value |
| UV-Vis Absorption | λmax (π → π) | ~215 nm |
| UV-Vis Absorption | λmax (n → π) | ~240 nm |
| Fluorescence Emission | λem | ~300 - 350 nm |
| Fluorescence Emission | Stokes Shift | ~85 - 135 nm |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction
Analysis of a suitable single crystal of N-(3-(1H-imidazol-1-yl)propyl)formamide would yield precise atomic coordinates, defining its molecular geometry in the solid state. Key parameters typically determined from such an analysis are presented in a crystallographic data table.
Table 1. Hypothetical Single-Crystal Crystallographic Data for N-(3-(1H-imidazol-1-yl)propyl)formamide. (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₁N₃O |
| Formula Weight | 153.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
This data would reveal the conformation of the propyl chain, the planarity of the imidazole and formamide groups, and the hydrogen bonding networks that stabilize the crystal lattice.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and is valuable for routine characterization and purity assessment of a bulk sample. The PXRD pattern is a fingerprint of the crystalline solid. For N-(3-(1H-imidazol-1-yl)propyl)formamide, a PXRD pattern would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks would be unique to its specific crystalline form.
Computational Chemistry and Molecular Modeling Studies
Computational methods are employed to model molecular properties, complementing experimental data and providing insights into structure, electronics, and reactivity.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT calculation for N-(3-(1H-imidazol-1-yl)propyl)formamide, typically performed using a basis set such as B3LYP/6-311G(d,p), would provide an optimized molecular geometry in the gas phase. This would allow for the comparison of calculated bond lengths and angles with experimental data from X-ray crystallography, if it were available. DFT also yields information on electronic properties such as the dipole moment and the distribution of electrostatic potential.
Table 2. Hypothetical Optimized Geometrical Parameters from DFT Calculations for N-(3-(1H-imidazol-1-yl)propyl)formamide. (Note: This table is for illustrative purposes only, as no computational data has been found.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | Data not available | C2-N1-C5 | Data not available |
| C2-N3 | Data not available | N1-C2-N3 | Data not available |
| N3-C4 | Data not available | C2-N3-C4 | Data not available |
| C4-C5 | Data not available | N3-C4-C5 | Data not available |
| C5-N1 | Data not available | C4-C5-N1 | Data not available |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For N-(3-(1H-imidazol-1-yl)propyl)formamide, an NBO analysis would quantify charge delocalization, particularly within the imidazole ring and the formamide group. It would identify key donor-acceptor interactions, such as hyperconjugation between occupied (donor) and unoccupied (acceptor) orbitals, which contribute to the molecule's stability. The analysis could also highlight potential hydrogen bonding interactions by examining the interactions between lone pairs and antibonding orbitals.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A small gap suggests higher reactivity. For N-(3-(1H-imidazol-1-yl)propyl)formamide, analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 3. Hypothetical Frontier Molecular Orbital Energies for N-(3-(1H-imidazol-1-yl)propyl)formamide. (Note: This table is for illustrative purposes only, as no computational data has been found.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) and Fukui Functions for Electrophilic/Nucleophilic Sites
The prediction of chemical reactivity is a cornerstone of computational chemistry, providing insights into how a molecule will interact with other chemical species. For N-(3-(1H-imidazol-1-yl)propyl)formamide, two key theoretical tools, the Molecular Electrostatic Potential (MEP) and Fukui functions, are employed to map and quantify the reactive behavior of the molecule.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, identifying regions that are rich or poor in electron density. uni-muenchen.de This is achieved by calculating the electrostatic potential at various points on the electron density surface and mapping these values using a color spectrum. uni-muenchen.de Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.
For N-(3-(1H-imidazol-1-yl)propyl)formamide, the MEP surface would highlight specific sites for interaction. The nitrogen atom (N-3) of the imidazole ring, not involved in the linkage to the propyl chain, is expected to be a primary nucleophilic site, displaying a region of strong negative potential (red). This is a common feature in imidazole derivatives and indicates its availability to act as a proton acceptor. uni-muenchen.de The oxygen atom of the formamide's carbonyl group is also a significant nucleophilic center. Conversely, the hydrogen atom attached to the formamide nitrogen and the hydrogens on the imidazole ring are anticipated to be electrophilic sites, characterized by positive electrostatic potential (blue).
While MEP offers a qualitative picture, Fukui functions provide a more quantitative assessment of reactivity at specific atomic sites. These functions are derived from conceptual Density Functional Theory (DFT) and describe the change in electron density at a given point when the total number of electrons in the system changes. The function f+(r) relates to the addition of an electron and identifies the most likely sites for nucleophilic attack, while f-(r) corresponds to the removal of an electron, indicating favorable sites for electrophilic attack. researchgate.net Analysis of these functions allows for the ranking of atoms within the molecule based on their susceptibility to either type of reaction.
| Predicted Reactive Site | Functional Group | Expected MEP Color | Predicted Reactivity Type | Relevant Fukui Function |
| Imidazole Nitrogen (N-3) | Imidazole | Deep Red | Nucleophilic / Proton Acceptor | High f-(r) |
| Carbonyl Oxygen | Formamide | Red | Nucleophilic / H-bond Acceptor | High f-(r) |
| Formamide Hydrogen (N-H) | Formamide | Blue | Electrophilic / H-bond Donor | High f+(r) |
| Imidazole Ring Hydrogens | Imidazole | Light Blue | Electrophilic | High f+(r) |
Molecular Dynamics (MD) Simulations for Solvent Interactions and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. nih.govacs.org
For N-(3-(1H-imidazol-1-yl)propyl)formamide, MD simulations can elucidate its dynamic behavior in various solvents, which is crucial for understanding its solubility, stability, and potential interactions in a biological or chemical system. Simulations can be performed in explicit solvent models (e.g., water, methanol (B129727), ethanol) where individual solvent molecules are represented, providing a highly detailed picture of the solvation process. acs.org
A key output from MD simulations is the analysis of intermolecular interactions, particularly hydrogen bonds. acs.org It is expected that the formamide group, with its N-H donor and C=O acceptor sites, and the acceptor nitrogen of the imidazole ring, will form strong hydrogen bonds with protic solvents like water. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric distributions, revealing the stability of the solvation shell.
Another important analytical tool derived from MD simulations is the Radial Distribution Function (RDF), g(r). The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. Peaks in the RDF plot indicate the positions of solvation shells. By calculating RDFs between specific atoms of N-(3-(1H-imidazol-1-yl)propyl)formamide and solvent molecules, the structure of the local solvent environment can be precisely characterized. For example, the RDF between the formamide oxygen and water hydrogens would reveal the distance and coordination number of the first solvation shell.
| Simulation Objective | Methodology | Key Parameters to Analyze | Expected Insights |
| Solvation Structure in Water | MD simulation in an explicit water box (e.g., TIP3P model) | Radial Distribution Functions (RDFs) for key atoms (e.g., O, N) | Determination of solvation shell radii and coordination numbers. |
| Hydrogen Bonding Dynamics | Analysis of simulation trajectory | H-bond count, H-bond lifetime, donor-acceptor distances and angles | Quantification of the strength and persistence of solute-solvent and solute-solute hydrogen bonds. |
| Conformational Flexibility | Analysis of dihedral angles along the propyl chain | Root Mean Square Deviation (RMSD), Ramachandran-like plots | Identification of preferred molecular conformations and rotational energy barriers in solution. |
| Dynamic Behavior | Calculation of diffusion coefficient | Mean Squared Displacement (MSD) | Understanding the translational motion of the molecule within the solvent. |
Theoretical Spectroscopic Data Correlation with Experimental Observations
The structural elucidation of a newly synthesized compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The correlation between theoretically calculated spectra and experimentally obtained data serves as a powerful validation tool for the proposed molecular structure. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a high degree of accuracy. acs.org
For N-(3-(1H-imidazol-1-yl)propyl)formamide, the geometry is first optimized at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following optimization, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts are then plotted against the experimental values. A strong linear correlation, indicated by a correlation coefficient (R²) close to 1.0, confirms that the computed structure is a good representation of the molecule in solution and aids in the unambiguous assignment of each signal in the experimental spectrum. researchgate.net
Similarly, theoretical vibrational frequencies (IR spectra) can be computed. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the absence of solvent effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with the experimental spectrum. This comparison helps in assigning specific vibrational modes to the observed absorption bands. researchgate.net
| Atom/Proton | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C=O (Formamide) | 163.5 | 162.8 | - | - |
| CH (Imidazole) | 137.2 | 136.9 | 7.65 | 7.60 |
| CH (Imidazole) | 129.1 | 128.8 | 7.10 | 7.05 |
| CH (Imidazole) | 119.5 | 119.0 | 6.92 | 6.88 |
| N-CH₂ (Propyl) | 44.8 | 44.2 | 4.15 | 4.10 |
| N-CH₂ (Propyl) | 39.7 | 39.1 | 3.30 | 3.25 |
| C-CH₂-C (Propyl) | 29.3 | 28.9 | 2.05 | 2.01 |
| - | - | - | 8.10 (NH) | 8.05 |
| Correlation (R²) | \multicolumn{2}{ | c | }{0.998} | \multicolumn{2}{ |
Note: The data presented in this table is hypothetical and serves to illustrate the concept of correlating experimental and theoretical spectroscopic data.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting data provides critical information about decomposition patterns, the temperatures at which degradation occurs, and the amount of residual mass.
For N-(3-(1H-imidazol-1-yl)propyl)formamide, a TGA experiment would involve heating a small sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C). The output is a TGA curve, plotting percentage weight loss versus temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate (T_peak). mdpi.com
Imidazole derivatives are often characterized by good thermal stability. researchgate.net The analysis of the TGA curve for N-(3-(1H-imidazol-1-yl)propyl)formamide would likely show a single-step or multi-step decomposition process. A key parameter derived from the TGA curve is the onset decomposition temperature (T_onset) or, more commonly, the temperature at which 5% weight loss occurs (T_d5%), which is a standard measure of the material's thermal stability. mdpi.comresearchgate.net The decomposition of poly(N-vinylimidazole) has been shown to begin around 400 °C, indicating the inherent stability of the imidazole ring. acs.org
| Parameter | Description | Hypothetical Value |
| T_onset | The temperature at which significant decomposition begins. | 310 °C |
| T_d5% | Temperature at 5% mass loss, a common indicator of thermal stability. | 325 °C |
| T_peak | Temperature of the maximum rate of decomposition (from DTG curve). | 350 °C |
| Mass Loss (Main Step) | The percentage of mass lost during the primary decomposition stage. | ~75% |
| Residual Mass @ 600°C | The percentage of material remaining at the end of the analysis. | < 5% |
Note: The data presented is hypothetical and illustrative of typical TGA results for a stable organic compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl This method is highly sensitive to changes in heat capacity and is widely used to detect and characterize phase transitions such as melting, crystallization, and glass transitions. linseis.comtainstruments.com
When analyzing N-(3-(1H-imidazol-1-yl)propyl)formamide, a DSC scan would reveal its key thermal transitions. As the sample is heated at a controlled rate, endothermic (heat-absorbing) or exothermic (heat-releasing) events are recorded as peaks on the DSC thermogram. The melting of a crystalline solid is a first-order phase transition that appears as a sharp endothermic peak. linseis.com The key parameters obtained from this peak are the onset temperature of melting (T_onset), the peak temperature (T_peak), and the enthalpy of fusion (ΔH_fus), which is the area under the peak and represents the energy required to melt the sample.
If the compound has an amorphous phase, a glass transition (T_g) may be observed. This is a second-order transition characterized by a step-like change in the heat capacity, rather than a peak. tainstruments.comnih.gov Upon cooling the molten sample, an exothermic peak corresponding to crystallization (T_c) might be observed, providing information about the material's tendency and temperature to re-form a crystalline structure. The combination of TGA and DSC provides a comprehensive thermal profile of the compound.
| Thermal Event | Parameter | Description | Hypothetical Value |
| Melting | T_onset | Onset temperature of the melting peak. | 145.2 °C |
| T_peak | Peak temperature of the melting endotherm. | 148.5 °C | |
| ΔH_fus | Enthalpy of fusion, calculated from the peak area. | 25.8 kJ/mol | |
| Crystallization (on cooling) | T_c | Peak temperature of the crystallization exotherm. | 115.0 °C |
| ΔH_c | Enthalpy of crystallization. | -24.5 kJ/mol |
Note: The data presented is hypothetical and serves to illustrate typical results from a DSC analysis of a crystalline organic compound.
Coordination Chemistry and Metal Complexation of N 3 1h Imidazol 1 Yl Propyl Formamide
Ligand Design Principles and Coordination Modes of the Imidazole-Formamide Moiety
N-(3-(1H-imidazol-1-yl)propyl)formamide is a bifunctional organic ligand that incorporates two key coordinating groups: an imidazole (B134444) ring and a formamide (B127407) moiety, connected by a flexible propyl chain. The design of this ligand allows for several potential coordination modes, making it a subject of interest in coordination chemistry.
The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. researchgate.net The pyridine-like nitrogen (N-3) is a strong σ-donor and readily coordinates to metal ions. nih.govwikipedia.org This interaction is a fundamental aspect of many biological systems, where the imidazole side chain of histidine residues plays a crucial role in binding metal cofactors in metalloenzymes. wikipedia.orgmdpi.com The flexibility of the propyl linker allows the imidazole group to position itself effectively for coordination.
The formamide group (-NHCHO) also presents potential donor sites. While it contains both a nitrogen and an oxygen atom, coordination typically occurs through the carbonyl oxygen, which acts as a Lewis base. The N-alkylformamide structure is known to be a versatile building block in synthesis. nih.gov
The combination of these two groups on a flexible propyl spacer allows N-(3-(1H-imidazol-1-yl)propyl)formamide to function in several ways:
Monodentate Ligand: It can coordinate to a metal center through either the imidazole nitrogen or the formamide oxygen.
Bidentate Chelating Ligand: The propyl chain provides sufficient flexibility for the ligand to potentially wrap around a metal ion and coordinate simultaneously through both the imidazole nitrogen and the formamide oxygen, forming a stable chelate ring.
Bridging Ligand: The ligand can bridge two or more metal centers, with the imidazole and formamide groups coordinating to different metal ions, leading to the formation of coordination polymers or polynuclear complexes. researchgate.net
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of counter-ions.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with N-(3-(1H-imidazol-1-yl)propyl)formamide typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). nih.gov The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques. researchgate.netuomustansiriyah.edu.iq
Common Characterization Techniques:
| Technique | Information Obtained |
|---|---|
| FT-IR Spectroscopy | Identifies shifts in the vibrational frequencies of the C=O (formamide) and C=N (imidazole) bonds upon coordination to the metal ion. New bands in the far-infrared region can indicate the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal center (e.g., octahedral or tetrahedral). researchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Shows shifts in the signals of the ligand's protons and carbons upon complexation, confirming the coordination sites. nih.gov |
| Elemental Analysis | Determines the empirical formula of the complex, confirming the ligand-to-metal stoichiometry. researchgate.net |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the metal ion, providing further insight into the coordination geometry. researchgate.net |
Complexes with Divalent Metal Ions (e.g., Mn(II), Co(II), Zn(II), Cd(II), Hg(II))
N-(3-(1H-imidazol-1-yl)propyl)formamide forms stable complexes with a variety of divalent transition metal ions. The synthesis generally involves mixing the ligand with metal chlorides or acetates. nih.govmdpi.com The resulting structures are influenced by the electronic configuration and preferred coordination number of the metal ion.
Mn(II) and Co(II): These ions, with d⁵ and d⁷ electronic configurations respectively, commonly form octahedral complexes, although tetrahedral and five-coordinate geometries are also possible. nih.govresearchgate.net For example, a Co(II) complex could adopt a distorted trigonal bipyramidal geometry with five nitrogen donors from different ligands. nih.gov
Zn(II), Cd(II), and Hg(II): These d¹⁰ ions are flexible in their coordination geometry. Zn(II) often favors a tetrahedral arrangement, while the larger Cd(II) and Hg(II) ions can accommodate higher coordination numbers, often resulting in octahedral or more complex polymeric structures where the ligand acts as a bridge. wikipedia.orgmdpi.com Studies on similar azoimidazole ligands with Zn(II), Cd(II), and Hg(II) have shown the formation of distorted tetrahedral complexes. mdpi.com
Ruthenium(III) Complexes and Other High-Valence Metal Coordination
Ruthenium(III) complexes are of significant interest due to their potential applications in medicine and catalysis. nih.gov The synthesis of Ru(III) complexes with N-(3-(1H-imidazol-1-yl)propyl)formamide would typically involve the reaction of a Ru(III) precursor, such as ruthenium(III) chloride, with the ligand. These complexes are generally kinetically inert and often adopt a six-coordinate, octahedral geometry. nih.govasianpubs.org Characterization frequently includes electrochemical methods like cyclic voltammetry to study the redox properties of the Ru(III)/Ru(II) couple, which can be crucial for their mechanism of action in biological systems. nih.gov
Gold(I/III) Complexes
Gold complexes have emerged as important therapeutic agents. nih.gov Both gold(I) and gold(III) can form complexes with N-(3-(1H-imidazol-1-yl)propyl)formamide.
Gold(I) Complexes: Au(I) is a soft metal ion that typically forms linear, two-coordinate complexes. It would likely coordinate to the imidazole nitrogen, which is a strong donor.
Gold(III) Complexes: Au(III) is isoelectronic with Pt(II) and almost exclusively prefers a four-coordinate, square-planar geometry. mdpi.com The synthesis can be achieved by reacting the ligand with a gold(III) precursor. mdpi.comnih.gov These complexes are studied for their potential as anticancer agents. nih.gov
Structural Diversity in Coordination Geometries (e.g., Tetrahedral, Octahedral)
The coordination of N-(3-(1H-imidazol-1-yl)propyl)formamide to different metal centers leads to a rich structural diversity. The final geometry is a delicate balance of several factors:
The Metal Ion: The size, charge, and d-electron configuration of the metal dictate its preferred coordination number and geometry. For instance, Co(II) can be found in tetrahedral, five-coordinate, and octahedral environments, nih.gov whereas Ru(III) is almost exclusively octahedral. asianpubs.org
Ligand-to-Metal Ratio: The stoichiometry of the reaction can influence whether a simple mononuclear complex or a more extended polymeric structure is formed.
Counter-ions and Solvent Molecules: Anions and solvent molecules can sometimes coordinate to the metal center or influence the crystal packing through hydrogen bonding, affecting the final structure. nih.gov
Expected Geometries for Metal Complexes:
| Metal Ion | Typical Coordination Number(s) | Common Geometry |
|---|---|---|
| Co(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral nih.gov |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral wikipedia.org |
| Cd(II) | 6 | Octahedral wikipedia.org |
| Ru(III) | 6 | Octahedral nih.gov |
| Au(I) | 2 | Linear |
| Au(III) | 4 | Square Planar mdpi.com |
Polymorphism and Isomorphism in Metal-Ligand Architectures
Polymorphism is the ability of a specific compound to exist in more than one crystalline form. mdpi.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as solubility, stability, and color. For coordination complexes of N-(3-(1H-imidazol-1-yl)propyl)formamide, polymorphism can arise from different arrangements of the complex molecules in the crystal lattice, influenced by subtle changes in crystallization conditions like solvent or temperature. rsc.org
Both phenomena are central to crystal engineering, as they demonstrate how intermolecular forces, such as hydrogen bonding involving the formamide N-H group, can direct the assembly of molecules into different supramolecular architectures. rsc.org
Insufficient Information Available for "N-(3-(1H-imidazol-1-yl)propyl)formamide" Metal Complexes
The requested article outline requires in-depth analysis and presentation of data for the following sections:
Catalytic Applications of N-(3-(1H-imidazol-1-yl)propyl)formamide Metal Complexes:This section would require documented examples of the use of N-(3-(1H-imidazol-1-yl)propyl)formamide metal complexes in homogeneous catalysis (e.g., oxidation, reduction, C-C coupling reactions) and as heterogeneous or supported catalysts. No such specific applications were found in the reviewed literature.
Due to the absence of this critical and specific research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and detailed research findings as requested is contingent on the availability of primary research in these areas.
Further experimental research is needed to elucidate the coordination chemistry and potential applications of N-(3-(1H-imidazol-1-yl)propyl)formamide and its metal complexes before a comprehensive review article can be written.
Role of Imidazole-Formamide Ligand in Modulating Catalytic Activity and Selectivity
The bifunctional nature of the N-(3-(1H-imidazol-1-yl)propyl)formamide ligand, containing both a σ-donating imidazole nitrogen and a potentially coordinating formamide oxygen, allows it to influence the catalytic properties of a metal center in several ways. The imidazole moiety, a well-known component in N-heterocyclic carbenes (NHCs), can form strong σ-bonds with transition metals, stabilizing the metal center and influencing its reactivity. The electronic properties of the NHC can be fine-tuned, which in turn can modulate the catalytic activity of the metal complex. For instance, amino-decorated NHC ligands have been shown to act as redox-active ligands, enabling the design of redox-switchable catalysts where the catalytic activity can be altered by a redox stimulus. nih.gov
While direct studies on N-(3-(1H-imidazol-1-yl)propyl)formamide are limited, research on similar structures provides insights. For example, PEPPSI-type NHC Pd(II) metallosurfactants, which are based on functionalized imidazoles, have demonstrated catalytic activity in aqueous media. nih.gov The specific functional groups on the imidazole ring, in this case the formamide-containing propyl chain, can influence the solubility and aggregation of the resulting metal complexes, which can be crucial for their catalytic performance, particularly in biphasic systems. nih.gov
The formamide group can also participate in catalysis, either by directly coordinating to the metal center or through hydrogen bonding interactions with substrates or intermediates. This can affect the selectivity of a reaction by orienting the substrates in a specific manner around the catalytic center. The flexibility of the propyl linker allows the imidazole and formamide groups to adopt various coordination modes, leading to different geometric and electronic structures of the metal complexes, and consequently, different catalytic activities and selectivities.
CO2 Utilization and Sequestration through Imidazolium-Based Catalysts
The conversion of carbon dioxide into valuable chemicals is a critical area of research for sustainable chemistry. Imidazolium-based ionic liquids and catalysts have emerged as promising candidates for CO2 capture and utilization due to their high CO2 solubility and ability to activate CO2 molecules. nih.gov While N-(3-(1H-imidazol-1-yl)propyl)formamide itself is not an ionic liquid, it can be readily converted into an imidazolium (B1220033) salt, which can then be used as a catalyst or catalyst precursor for CO2 conversion reactions.
Studies have shown that imidazolium-based ionic liquids can significantly enhance the efficiency of photocatalytic CO2 reduction. d-nb.info The incorporation of these ionic liquids can boost the production of carbon monoxide (CO) while suppressing the formation of hydrogen (H2) as a byproduct. d-nb.info For example, the use of a highly basic imidazolium-based ionic liquid resulted in a substantial increase in CO formation and turnover number in the photocatalytic reduction of CO2. d-nb.info
Furthermore, imidazolium-based catalysts, including N-heterocyclic carbenes generated from imidazolium salts, are effective in catalyzing the reaction of CO2 with other substrates to produce valuable chemicals such as quinazoline-2,4(1H,3H)-diones. nih.gov Imidazole-functionalized porous organic polymers have also been developed for CO2 adsorption and have shown catalytic activity in the synthesis of benzimidazole (B57391) derivatives. rsc.org These findings suggest that catalysts derived from N-(3-(1H-imidazol-1-yl)propyl)formamide could be effective for CO2 utilization, potentially through the formation of cyclic carbonates or other value-added products. The presence of the formamide group might further enhance the CO2 capture capacity of such materials.
A summary of the performance of various imidazolium-based systems in CO2 utilization is presented in the table below.
| Catalyst/System | Reaction | Key Findings |
| Imidazolium-based ionic liquids | Photocatalytic CO2 reduction | Increased CO production and selectivity, suppressed H2 formation. d-nb.info |
| N-heterocyclic carbenes from imidazolium salts | CO2 with o-aminobenzonitriles | Catalyzed the synthesis of quinazoline-2,4(1H,3H)-diones. nih.gov |
| Imidazole ionic liquid functionalized POPs | CO2 adsorption and catalysis | High CO2 uptake and catalytic activity for benzimidazole synthesis. rsc.org |
| Superbasic imidazolide (B1226674) ionic liquids | Electrochemical CO2 reduction | Facilitated reduction to formate (B1220265) and syngas at low overpotential. nih.gov |
Electrochemistry and Redox Behavior of Metal Complexes
The electrochemical properties of metal complexes are crucial for their application in redox catalysis and as materials with tunable electronic properties. The imidazole moiety in the N-(3-(1H-imidazol-1-yl)propyl)formamide ligand can support a range of metal oxidation states and participate in electron transfer processes. Metal complexes with redox-active ligands, which can reversibly accept or donate electrons, are of significant interest for their potential in catalytic processes that involve changes in the metal's oxidation state. nih.gov
While specific electrochemical data for metal complexes of N-(3-(1H-imidazol-1-yl)propyl)formamide are not available, studies on related systems provide valuable insights. For instance, transition-metal complexes supported by amino-decorated N-heterocyclic carbenes have been shown to exhibit redox-switchable behavior. nih.gov The NHC ligand in these complexes can be oxidized, and this process can be reversible. nih.gov This suggests that the imidazole part of N-(3-(1H-imidazol-1-yl)propyl)formamide could be rendered redox-active through appropriate functionalization or by the electronic influence of the metal center and the formamide group.
The table below summarizes the redox properties of some relevant metal complexes with related ligands.
| Complex Type | Redox Behavior | Potential Application |
| Transition-metal complexes with amino-decorated NHCs | Reversible oxidation of the NHC ligand. nih.gov | Redox-switchable catalysis. nih.gov |
| Heteroligand metal complexes with o-quinone and ferrocene (B1249389) ligands | Multiple redox-transformations involving both ligands. nih.gov | Molecular materials with extended redox abilities. nih.gov |
| Transition metal complexes with redox non-innocent N,N'-bis(hydroxyphenyl)phenylenediamine | Ligand can exist in five different oxidation states. | Photovoltaic applications. |
Supramolecular Chemistry and Non Covalent Interactions of N 3 1h Imidazol 1 Yl Propyl Formamide
Investigation of Hydrogen Bonding Networks and Self-Assembly
The structure of N-(3-(1H-imidazol-1-yl)propyl)formamide features both hydrogen bond donors (the formamide (B127407) N-H) and acceptors (the formamide carbonyl oxygen and the sp² nitrogen of the imidazole (B134444) ring). This duality is expected to result in the formation of extensive hydrogen bonding networks, which are primary drivers for the self-assembly of the molecule into higher-order structures.
The formamide group can form classic N-H···O=C hydrogen bonds, leading to chains or dimeric motifs. Concurrently, the unprotonated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. nsf.gov The interplay between these different hydrogen bonding sites can lead to the formation of complex one-, two-, or three-dimensional supramolecular arrays. The propyl chain provides flexibility, allowing the molecule to adopt conformations that optimize these hydrogen bonding interactions.
Anion-π Interactions and Anion Recognition Studies
The imidazole moiety in N-(3-(1H-imidazol-1-yl)propyl)formamide can be protonated to form an imidazolium (B1220033) cation. This cationic heterocycle is a well-established motif in the field of anion recognition. nih.govrsc.org The resulting imidazolium ring can act as a hydrogen bond donor through its C-H groups, forming charge-assisted C-H···anion hydrogen bonds. researchgate.net
Furthermore, the electron-deficient π-system of the imidazolium cation can engage in anion-π interactions with suitable anions. These interactions are a significant driving force for anion binding and recognition. researchgate.net Imidazolium-based receptors have been extensively studied for their ability to bind a variety of anions, and it is plausible that N-(3-(1H-imidazol-1-yl)propyl)formamide, upon protonation, could exhibit similar anion recognition properties. rsc.orgdocumentsdelivered.com The design of receptors incorporating imidazolium units is a key strategy in supramolecular anion recognition chemistry. nih.govresearchgate.net
Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cyclodextrins)
Formation of Supramolecular Architectures
Intermolecular Interactions Driving Crystal Packing
The crystal packing of N-(3-(1H-imidazol-1-yl)propyl)formamide would be dictated by a combination of the non-covalent interactions discussed above. The primary interactions would likely be the strong N-H···O and N-H···N hydrogen bonds, which would establish the fundamental structural motifs. These motifs would then be organized in space through weaker interactions such as C-H···O, C-H···π, and π-stacking interactions to achieve an efficient and stable crystal lattice. The flexible propyl linker would play a crucial role in allowing the molecule to adopt a conformation that satisfies the directional requirements of these varied intermolecular forces.
Self-Assembled Monolayers and Thin Films
Molecules containing imidazole groups have been used to form self-assembled monolayers (SAMs) on various surfaces. The imidazole moiety can coordinate to metal surfaces or participate in hydrogen bonding with a suitably functionalized substrate. It is conceivable that N-(3-(1H-imidazol-1-yl)propyl)formamide could be used to form thin films or SAMs. The orientation of the molecules within such a film would be governed by the interplay between substrate-molecule interactions and the intermolecular forces (hydrogen bonding, π-stacking) between adjacent molecules.
| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |
| Hydrogen Bonding | Formamide N-H | Formamide C=O | Formation of chains and dimers |
| Formamide N-H | Imidazole N | Cross-linking of molecular chains | |
| Imidazole C-H (protonated) | Anion | Anion recognition and binding | |
| π-Stacking | Imidazole Ring | Imidazole Ring | Stabilization of aggregates and crystal packing |
| Anion-π Interaction | Imidazole Ring (protonated) | Anion | Anion recognition and binding |
Molecular Recognition Phenomena
Molecular recognition is a fundamental process in supramolecular chemistry where molecules selectively bind to one another through non-covalent interactions. For N-(3-(1H-imidazol-1-yl)propyl)formamide, its ability to act as both a hydrogen bond donor (N-H of the formamide and C-H of the imidazole) and acceptor (the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the formamide) is central to its molecular recognition capabilities.
The imidazole moiety is a particularly important functional group in molecular recognition, capable of participating in a range of interactions:
Hydrogen Bonding: The sp2-hybridized nitrogen atom of the imidazole ring is a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.
π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems.
Coordination: The nitrogen atoms of the imidazole ring can coordinate with metal ions, forming metallo-supramolecular assemblies.
The formamide group also plays a crucial role, with the carbonyl oxygen being a strong hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. The interplay of these functional groups allows for the potential recognition of various guest molecules, including complementary heterocyclic compounds, carboxylic acids, and metal ions.
Detailed research on a more complex molecule containing the 3-(1H-imidazol-1-yl)propyl moiety reveals the formation of helical supramolecular chains through N—H⋯N(imidazole) hydrogen bonds. These chains are further organized into a three-dimensional architecture by C—H⋯O(carbonyl) and C—H⋯π interactions. This provides a strong indication of the types of molecular recognition events that N-(3-(1H-imidazol-1-yl)propyl)formamide is capable of. The specificity of these interactions forms the basis for its potential use in designing host-guest systems and self-assembling materials.
Table 1: Potential Non-Covalent Interactions in the Molecular Recognition of N-(3-(1H-imidazol-1-yl)propyl)formamide
| Interaction Type | Donor/Acceptor Site on N-(3-(1H-imidazol-1-yl)propyl)formamide | Potential Guest Molecule/Functional Group |
| Hydrogen Bonding | Imidazole N (acceptor), Formamide N-H (donor), Formamide C=O (acceptor) | Carboxylic acids, Amides, Alcohols, Water |
| π-π Stacking | Imidazole ring | Aromatic rings (e.g., benzene, pyridine) |
| C-H⋯π Interactions | C-H bonds of the propyl chain and imidazole ring | Aromatic rings |
| Metal Coordination | Imidazole N atoms | Transition metal ions (e.g., Zn²⁺, Cu²⁺) |
Influence of Conformation and Conformational Adjustments on Supramolecular Behavior
The three-dimensional shape, or conformation, of N-(3-(1H-imidazol-1-yl)propyl)formamide is not static. Rotation around the single bonds of the propyl linker allows the molecule to adopt various conformations. These conformational adjustments can have a profound impact on its supramolecular behavior by altering the spatial arrangement of its key interacting functional groups.
The flexibility of the propyl chain enables the imidazole and formamide groups to orient themselves in different ways. For instance, an extended conformation might favor intermolecular interactions, leading to the formation of linear supramolecular polymers. Conversely, a folded conformation could facilitate intramolecular hydrogen bonding or allow the molecule to act as a "molecular tweezer" for a specific guest molecule.
Analysis of a related, more complex crystalline structure containing the 3-(1H-imidazol-1-yl)propyl fragment has provided specific dihedral angles, which dictate the relative orientations of the imidazole and other aromatic rings. In this specific case, the molecule adopts a relatively flat conformation, which facilitates the observed supramolecular assembly into helical chains. This highlights how a preferred conformation in the solid state can direct the formation of a specific, ordered supramolecular architecture.
The conformational landscape of N-(3-(1H-imidazol-1-yl)propyl)formamide in solution is likely to be more dynamic, with multiple conformations existing in equilibrium. The presence of a guest molecule or changes in the solvent environment can shift this equilibrium, favoring a conformation that maximizes favorable non-covalent interactions. This principle of "induced fit" is a cornerstone of molecular recognition, where both the host and guest can undergo conformational changes upon binding to achieve a more stable complex.
Table 2: Key Conformational Features and Their Potential Impact on Supramolecular Assembly
| Conformational Feature | Description | Potential Supramolecular Outcome |
| Propyl Chain Torsion Angles | Rotation around the C-C single bonds of the propyl linker. | Controls the distance and orientation between the imidazole and formamide groups, influencing inter- and intramolecular interactions. |
| Imidazole Ring Orientation | The spatial disposition of the imidazole ring relative to the rest of the molecule. | Affects the directionality of hydrogen bonds and the efficiency of π-π stacking. |
| Formamide Group Planarity | The planarity of the amide bond. | Influences the strength and geometry of hydrogen bonds involving the carbonyl oxygen and N-H group. |
Advanced Applications and Emerging Research Directions for N 3 1h Imidazol 1 Yl Propyl Formamide
Applications in Polymer and Materials Science
The distinct properties of the imidazole (B134444) and formamide (B127407) groups within N-(3-(1H-imidazol-1-yl)propyl)formamide make it a valuable component in the design of sophisticated polymers and materials with tailored functionalities.
The integration of N-(3-(1H-imidazol-1-yl)propyl)formamide into polymer structures imparts unique characteristics to the resulting materials. The imidazole moiety can act as a proton conductor, a feature that is highly sought after in the development of membranes for fuel cells. Furthermore, the presence of the imidazole ring can enhance the thermal stability and mechanical properties of polymers. It can also be used as a building block for creating materials and coatings with specific properties, such as improved adhesion or altered surface energy.
A key feature of the imidazole group is its sensitivity to changes in pH. This property is harnessed to create "smart" or responsive materials that can change their structure and function in response to environmental stimuli. For example, polymers incorporating this compound can be designed to swell or shrink as the pH of their surroundings changes. This has significant implications for applications like targeted drug delivery systems, where a material could be engineered to release a therapeutic agent in the specific pH environment of a tumor.
Role as a Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes (NHCs) are a class of highly effective ligands used to stabilize and activate metal catalysts for a wide range of chemical reactions. N-(3-(1H-imidazol-1-yl)propyl)formamide is a useful starting material for synthesizing the imidazolium (B1220033) salts that are the direct precursors to these NHC ligands.
The journey from an imidazole derivative to an NHC begins with its conversion into an imidazolium salt. acs.org This is typically achieved through the alkylation of the N-3 nitrogen of the imidazole ring. nih.gov For N-(3-(1H-imidazol-1-yl)propyl)formamide, this involves reacting the compound with an alkylating agent, such as an alkyl halide, to add a new group to the imidazole ring and form the corresponding imidazolium salt. orientjchem.orgmdpi.com This process is a foundational step, as the substituents on the nitrogen atoms of the resulting imidazolium salt largely define the properties of the final NHC ligand. nih.gov
| Reactant | Reagent | Product Class |
| N-(3-(1H-imidazol-1-yl)propyl)amine | Alkyl Halide (R-X) | 1-(3-aminopropyl)-3-alkyl-1H-imidazol-3-ium halide |
| N-(3-(1H-imidazol-1-yl)propyl)formamide | Alkyl Halide (R-X) | 1-(3-formamidopropyl)-3-alkyl-1H-imidazol-3-ium halide |
This table outlines the general transformation of N-(3-(1H-imidazol-1-yl)propyl)formamide and its corresponding amine to form imidazolium salts, which are precursors to NHC ligands.
Once the imidazolium salt is prepared, a strong base is used to remove a proton from the carbon atom between the two nitrogens, generating the highly reactive N-heterocyclic carbene. scripps.edu These NHCs are powerful electron-donating ligands that form strong bonds with transition metals. scripps.edutcichemicals.com The resulting metal-NHC complexes are often highly stable and efficient catalysts for a variety of organic reactions, including cross-coupling reactions (like Suzuki and Heck couplings), which are fundamental in pharmaceutical and materials synthesis. scripps.edusigmaaldrich.com The ability to modify the structure of the NHC ligand allows for fine-tuning of the catalyst's activity and selectivity. nih.gov
Exploration in Bioinorganic Chemistry (Focus on Metal-Ligand Interactions)
The imidazole ring is a crucial component of the amino acid histidine, which is frequently involved in binding metal ions in the active sites of metalloenzymes. nih.gov N-(3-(1H-imidazol-1-yl)propyl)formamide can act as a mimic for histidine, allowing researchers to create model systems to study these vital biological interactions.
By complexing this compound with various metal ions, scientists can gain insight into the coordination chemistry of metalloproteins. osti.gov These model complexes help elucidate how metal ions are bound and activated in biological systems. The imidazole ring can bind to metals, and the formamide group can potentially form secondary interactions, such as hydrogen bonds, that help stabilize the complex. This research is fundamental to understanding enzyme mechanisms and can aid in the design of new therapeutic agents that target metalloenzymes. nih.gov
Development of Chemical Sensors and Probes Based on Complexation or Supramolecular Interactions
The imidazole moiety within N-(3-(1H-imidazol-1-yl)propyl)formamide is a key functional group for the development of chemical sensors and probes. The nitrogen atoms in the imidazole ring can act as Lewis bases, enabling the complexation of metal ions. This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence or absorbance, which can be harnessed for sensing applications.
Research into imidazole-based fluorescent chemosensors has demonstrated their efficacy in detecting various metal cations. For instance, a novel imidazole-based ligand was developed and shown to act as an "ON-OFF" fluorescent chemosensor for Fe³⁺ and V⁵⁺ ions bohrium.com. The presence of these metal cations led to a significant enhancement in the absorbance intensity and a quenching of the fluorescence emission intensity of the sensor molecule bohrium.com. This principle could be applied to N-(3-(1H-imidazol-1-yl)propyl)formamide, where the imidazole ring could selectively bind with target metal ions, leading to a detectable optical response.
Furthermore, the development of metal-organic frameworks (MOFs) incorporating imidazole-containing ligands has opened new avenues for selective sensing. Three-dimensional MOFs synthesized with tris(4-(1H-imidazol-1-yl)phenyl)amine have been shown to be effective in sensing nitrobenzene and the Fe³⁺ ion through fluorescence quenching nih.gov. This suggests that N-(3-(1H-imidazol-1-yl)propyl)formamide could be a valuable building block for the synthesis of functional MOFs for environmental monitoring.
The table below summarizes the potential sensing applications based on the functional groups of N-(3-(1H-imidazol-1-yl)propyl)formamide.
| Functional Group | Potential Analyte | Sensing Mechanism |
| Imidazole Ring | Metal Ions (e.g., Fe³⁺, Cd²⁺) | Complexation leading to fluorescence quenching or enhancement |
| Imidazole Ring | Nitroaromatic Compounds | Supramolecular interactions within a MOF structure |
| Formamide Group | Anions | Hydrogen bonding interactions |
It is important to note that while the foundational chemistry of the imidazole group is well-established for these sensing applications, experimental validation using N-(3-(1H-imidazol-1-yl)propyl)formamide itself is a necessary and promising area for future research.
Theoretical Design and Predictive Modeling for Novel Derivatives with Tailored Functionalities
Computational chemistry provides powerful tools for the theoretical design and predictive modeling of new molecules with desired properties. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and reactivity of imidazole-based compounds nih.govresearchgate.net. These computational approaches can be employed to design novel derivatives of N-(3-(1H-imidazol-1-yl)propyl)formamide with tailored functionalities.
For example, DFT calculations can be used to predict how modifications to the chemical structure of N-(3-(1H-imidazol-1-yl)propyl)formamide would affect its ability to bind to specific analytes. By modeling the interactions between different derivatives and target molecules, researchers can identify promising candidates for new chemical sensors with enhanced selectivity and sensitivity. Computational studies on imidazole heme conformations have demonstrated the importance of electrostatic interactions in determining the orientation of imidazole ligands, a principle that is crucial for designing specific binding sites in novel sensors nih.gov.
Moreover, in silico methods are increasingly used in drug design to predict the pharmacokinetic and pharmacodynamic properties of new compounds. Molecular docking studies, for instance, can simulate the binding of imidazole derivatives to biological targets such as enzymes or receptors. This approach has been used to investigate novel imidazole derivatives as potential anticancer agents and enzyme inhibitors nih.govresearchgate.net. Similar methodologies could be applied to design derivatives of N-(3-(1H-imidazol-1-yl)propyl)formamide with specific biological activities.
The following table outlines the potential applications of theoretical design and predictive modeling for creating novel derivatives of N-(3-(1H-imidazol-1-yl)propyl)formamide.
| Modeling Technique | Application | Desired Functionality |
| Density Functional Theory (DFT) | Design of new chemosensors | Enhanced selectivity and sensitivity for specific ions or molecules |
| Molecular Docking | Drug discovery | Inhibition of specific enzymes or binding to target receptors |
| Quantitative Structure-Activity Relationship (QSAR) | Development of new bioactive compounds | Prediction of biological activity based on chemical structure |
These computational strategies offer a rational approach to the design of new functional molecules, reducing the need for extensive trial-and-error synthesis and testing.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of N-(3-(1H-imidazol-1-yl)propyl)formamide and its derivatives can benefit significantly from the adoption of greener methodologies.
Traditional methods for the synthesis of imidazoles can involve harsh reaction conditions and the use of hazardous reagents. Recent research has focused on developing more environmentally friendly synthetic routes. These include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of green catalysts and solvents researchgate.netbohrium.comsciencescholar.us. For example, a simple and cost-effective protocol for the synthesis of trisubstituted imidazoles has been developed using nano aluminum nitride under catalyst-free conditions ias.ac.in. Such approaches could be adapted for the synthesis of N-(3-(1H-imidazol-1-yl)propyl)formamide, leading to higher yields, shorter reaction times, and a reduction in waste.
The application of green chemistry principles also extends to the use of the compound. For instance, if derivatives of N-(3-(1H-imidazol-1-yl)propyl)formamide are developed as catalysts, their immobilization on solid supports would facilitate their recovery and reuse, a key aspect of sustainable chemistry.
The table below summarizes some green chemistry approaches that could be applied to the synthesis and application of N-(3-(1H-imidazol-1-yl)propyl)formamide.
| Green Chemistry Principle | Application in Synthesis | Application in Use |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Developing applications in aqueous media to avoid organic solvents. |
| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption researchgate.netbohrium.comsciencescholar.us. | Designing catalytic processes that operate at ambient temperature and pressure. |
| Catalysis | Using reusable solid catalysts to minimize waste ias.ac.in. | Developing highly efficient and recyclable catalysts based on the compound. |
| Designing for Degradation | Incorporating biodegradable moieties into derivatives to prevent persistence in the environment. | Not directly applicable to the compound itself, but to its formulated products. |
The integration of green chemistry principles into the lifecycle of N-(3-(1H-imidazol-1-yl)propyl)formamide, from its synthesis to its final application, is crucial for the development of sustainable chemical technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(1H-imidazol-1-yl)propyl)formamide with high purity?
- Methodology :
- Begin with the synthesis of the precursor N-(3-aminopropyl)imidazole via cyanoethylation of imidazole followed by catalytic hydrogenation .
- Perform formylation using formic acid or an activated formylating agent (e.g., formic acid in the presence of DCC (dicyclohexylcarbodiimide)) under anhydrous conditions .
- Purify the product via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol .
- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (DMSO-d, 400 MHz) and FT-IR (amide C=O stretch ~1650 cm) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing N-(3-(1H-imidazol-1-yl)propyl)formamide?
- Approach :
- Use X-ray crystallography (SHELXL/ORTEP-3) to resolve the 3D structure. Optimize crystallization in ethanol/water mixtures and refine data with SHELXL-2019 .
- Validate hydrogen bonding and conformation via H NMR (DO exchange for -NH protons) and IR spectroscopy .
- Employ mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H] ~210 m/z) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of N-(3-(1H-imidazol-1-yl)propyl)formamide?
- Strategy :
- Perform molecular docking (AutoDock Vina) to simulate binding to imidazole-recognizing targets (e.g., cytochrome P450 enzymes). Use the resolved crystal structure as a template .
- Conduct QSAR studies to correlate substituent effects (e.g., propyl chain length) with activity .
- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics using fluorescence-based assays) .
Q. What experimental approaches can elucidate the mechanism of enzyme inhibition by N-(3-(1H-imidazol-1-yl)propyl)formamide?
- Design :
- Use stopped-flow kinetics to measure binding rates with target enzymes (e.g., fungal lanosterol 14α-demethylase) .
- Monitor conformational changes via circular dichroism or surface plasmon resonance (SPR) .
- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of imidazole derivatives like N-(3-(1H-imidazol-1-yl)propyl)formamide?
- Critical Analysis :
- Compare assay conditions (e.g., pH, temperature, solvent systems) that may alter compound stability or solubility .
- Re-evaluate purity (HPLC) and stereochemical configuration (X-ray/ECD spectroscopy) across studies .
- Conduct meta-analysis of structure-activity relationships (SAR) to identify key functional groups (e.g., formamide vs. benzamide derivatives) .
Methodological Tables
Table 1 : Key Synthetic Parameters for N-(3-(1H-imidazol-1-yl)propyl)formamide
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Precursor synthesis | H/Pd-C, EtOH, 24 h, RT | 75 | 90% | |
| Formylation | Formic acid/DCC, DMF, 12 h, 50°C | 68 | 95% | |
| Purification | Silica gel (MeOH:DCM 1:9) | 85 | 99% |
Table 2 : Recommended Analytical Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
